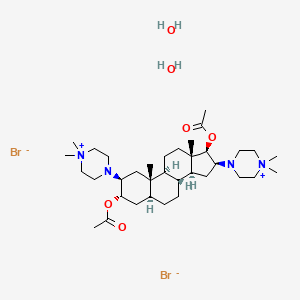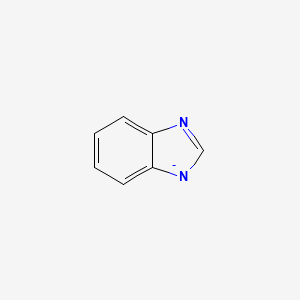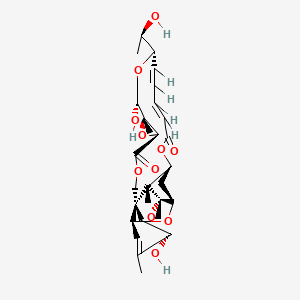
Baccharinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Baccharinol is a secondary metabolite derived from plants of the genus Baccharis. These plants are known for their diverse range of bioactive compounds, which have been studied for various medicinal properties. This compound, in particular, has garnered attention due to its potential therapeutic applications, especially in the field of oncology.
准备方法
Synthetic Routes and Reaction Conditions: Baccharinol can be synthesized through several organic synthesis routes. One common method involves the use of Grignard reagents, which react with carbonyl compounds to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound often involves extraction from Baccharis plant species. The plants are harvested, dried, and subjected to solvent extraction to isolate the bioactive compounds. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents include halides and alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
科学研究应用
Chemistry: Baccharinol serves as a valuable intermediate in organic synthesis, aiding in the development of complex molecules.
Biology: It has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits anticancer properties, inhibiting tumor cell proliferation and inducing apoptosis. It is being explored as a potential chemotherapeutic agent.
Industry: The compound’s bioactive properties make it useful in the development of natural pesticides and herbicides.
作用机制
Baccharinol exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in cell growth and apoptosis. The compound’s ability to induce oxidative stress in cancer cells leads to cell death, making it a potent anticancer agent.
相似化合物的比较
Artepillin C: Another compound derived from Baccharis species, known for its anticancer properties.
Baccharin: A related compound with similar bioactive properties.
Curcuphenol: Exhibits anticancer activities similar to Baccharinol.
Uniqueness: this compound stands out due to its unique chemical structure and specific interactions with cellular targets. Its ability to selectively induce apoptosis in cancer cells while sparing healthy cells highlights its potential as a safer chemotherapeutic agent compared to other compounds.
属性
CAS 编号 |
63783-94-8 |
|---|---|
分子式 |
C29H38O11 |
分子量 |
562.6 g/mol |
IUPAC 名称 |
(1R,3R,6R,8R,12S,14R,15S,18R,19E,21Z,25R,26S,27S)-6,15-dihydroxy-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H38O11/c1-15-9-21-28(11-17(15)31)13-36-25(34)24-26(3,40-24)19(32)12-35-18(16(2)30)7-5-6-8-23(33)39-20-10-22(38-21)29(14-37-29)27(20,28)4/h5-9,16-22,24,30-32H,10-14H2,1-4H3/b7-5+,8-6-/t16-,17-,18-,19+,20-,21-,22-,24-,26-,27-,28-,29+/m1/s1 |
InChI 键 |
ZGOCMMMDEQOCDU-OIFNLFKASA-N |
SMILES |
CC1=CC2C3(CC1O)COC(=O)C4C(O4)(C(COC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)O)C |
手性 SMILES |
CC1=C[C@@H]2[C@@]3(C[C@H]1O)COC(=O)[C@@H]4[C@](O4)([C@H](CO[C@H](/C=C/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)[C@@H](C)O)O)C |
规范 SMILES |
CC1=CC2C3(CC1O)COC(=O)C4C(O4)(C(COC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)O)C |
同义词 |
baccharinoid B4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





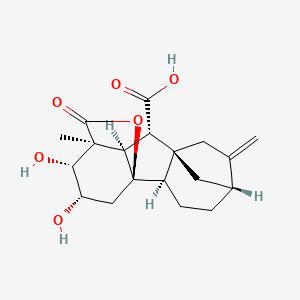
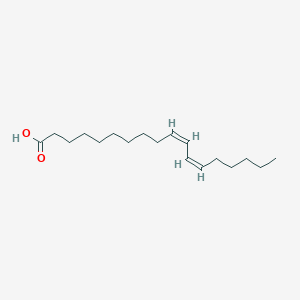
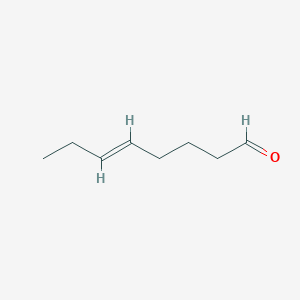
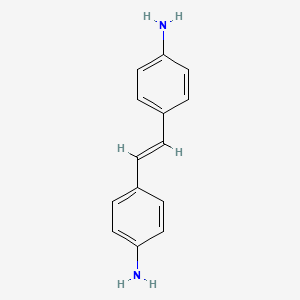
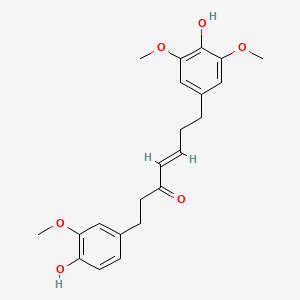
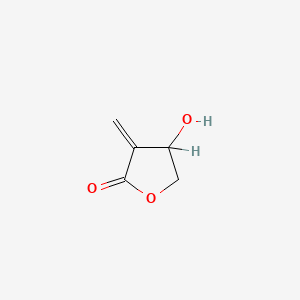
![3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one](/img/structure/B1237160.png)
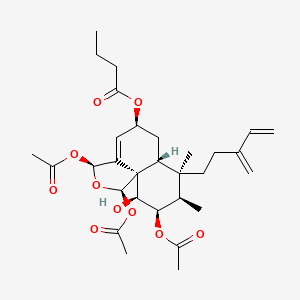
![(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)
